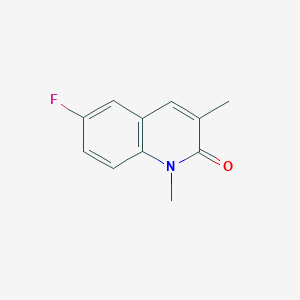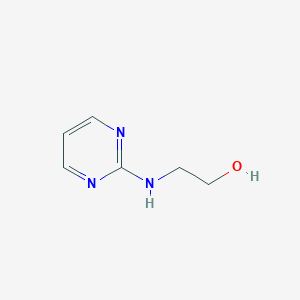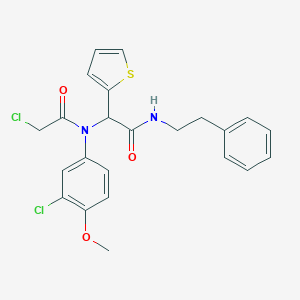
ML162
概要
説明
ML162 is a small molecule known for its role as a covalent inhibitor of glutathione peroxidase 4 (GPX4). This compound has garnered significant attention due to its ability to induce ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides . This compound is particularly notable for its selective lethality towards cell lines expressing mutant RAS oncogenes .
科学的研究の応用
ML162 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the mechanisms of ferroptosis and its potential as a therapeutic strategy for cancer treatment.
Biological Studies: Researchers use this compound to investigate the role of glutathione peroxidase 4 in cellular processes and its involvement in diseases such as acute myeloid leukemia.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting glutathione peroxidase 4 and related pathways.
将来の方向性
The compound has been identified in the context of transcriptomics, suggesting potential applications in the study of gene expression . Its unique composition allows for various applications in chemistry, pharmacology, and material science, indicating that it could be a valuable tool in future research.
作用機序
ML162 exerts its effects by covalently inhibiting glutathione peroxidase 4. This enzyme plays a crucial role in eliminating toxic lipid hydroxy peroxides, thus inhibiting ferroptosis and favoring cell survival . By inhibiting glutathione peroxidase 4, this compound induces ferroptosis, leading to cell death in cancer cells that rely on this enzyme for survival . The molecular targets and pathways involved include the catalytic selenocysteine residue of glutathione peroxidase 4 and the associated lipid peroxidation pathways .
生化学分析
Biochemical Properties
ML162 plays a significant role in biochemical reactions, particularly as a GPX4 inhibitor . GPX4 is an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water . By inhibiting GPX4, this compound increases the susceptibility of cells to oxidative stress, leading to cell death .
Cellular Effects
This compound has been found to have profound effects on various types of cells, particularly those expressing the mutant RAS oncogene . It is selectively lethal to these cells, with IC50s of 25 and 578 nM for HRASG12V-expressing and wild-type BJ fibroblasts, respectively . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to oxidative stress and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding to the selenocysteine residue in the active site of GPX4 . This binding inhibits the enzyme’s activity, preventing it from reducing lipid hydroperoxides and protecting the cell from oxidative damage . As a result, cells become more susceptible to oxidative stress, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway related to oxidative stress and lipid peroxidation . By inhibiting GPX4, it disrupts the normal metabolism of lipid hydroperoxides, leading to increased oxidative stress and cell death .
準備方法
The synthesis of ML162 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of various aromatic and heterocyclic compounds.
Functional group modifications: The introduction of functional groups such as chloro, methoxy, and amide groups is achieved through specific reactions like chlorination, methylation, and amidation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
化学反応の分析
ML162 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: Substitution reactions involving halogens and other functional groups can be used to modify the structure of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
ML162 is often compared with other glutathione peroxidase 4 inhibitors, such as RSL3 and ML210. While all these compounds induce ferroptosis, this compound is unique in its selective lethality towards mutant RAS oncogene-expressing cell lines . Similar compounds include:
This compound stands out due to its specific targeting of mutant RAS oncogene-expressing cells, making it a valuable tool in cancer research and drug development .
特性
IUPAC Name |
2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVKYJSNMVDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ML162 acts as a potent and selective covalent inhibitor of glutathione peroxidase 4 (GPX4) [, , , ]. GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. By inhibiting GPX4, this compound tips the balance in favor of lipid peroxidation, leading to the accumulation of lethal levels of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death [, , , ].
A: While the provided abstracts do not detail spectroscopic data, the full chemical name of this compound is 2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide. Its molecular formula is C22H22Cl2N2O3S, and its molecular weight is 465.4 g/mol. Detailed spectroscopic data can be found in the literature related to its synthesis and characterization [].
ANone: The provided research abstracts do not specifically address material compatibility or stability of this compound under various conditions. Further research and publications are needed to explore these aspects.
ANone: this compound itself is not a catalyst. It acts as an inhibitor of the enzyme GPX4. As such, it doesn't possess catalytic properties or direct applications in catalysis.
A: While the provided abstracts lack specific SAR details for this compound, one study highlights the synthesis of a novel series of covalent GPX4 inhibitors based on this compound and RSL3 using "structural integration and simplification strategies" []. This suggests ongoing efforts to optimize the structure of this compound for improved potency and selectivity against GPX4. Another study mentions the development of this compound derivatives incorporating a naphthoquinone unit [], further indicating active research into understanding and exploiting its SAR.
ANone: The provided research abstracts do not offer specific details regarding the stability of this compound under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. Further investigation is necessary to elucidate these crucial aspects.
ANone: The provided research abstracts do not delve into specific SHE regulations pertaining to this compound. As a research compound, it's crucial to handle it with appropriate safety protocols and consult relevant safety data sheets.
A: this compound exhibits potent in vitro efficacy against various cancer cell lines, particularly those with mutations in the tumor suppressor gene TP53 [, ]. Notably, this compound demonstrates selectivity towards p53-mutant triple-negative breast cancer cells, inducing ferroptosis and significantly reducing tumor growth in xenograft models []. This selective activity makes this compound a promising therapeutic candidate for targeting difficult-to-treat cancers.
A: One study reveals that overexpression of the multidrug resistance transporter P-glycoprotein (P-gp, ABCB1) can confer resistance to this compound in certain cancer cell lines [, ]. This finding suggests that P-gp expression levels in tumors could potentially limit the efficacy of this compound and highlights the need to consider drug transporter interactions in the development of ferroptosis-inducing therapies.
A: One study demonstrates the successful encapsulation of a PROTAC-based GPX4 degrader, inspired by this compound, into biodegradable lipid nanoparticles for enhanced intracellular delivery and ferroptosis induction in vivo []. This approach highlights the potential of nanotechnology in improving the delivery and targeting of ferroptosis inducers like this compound.
A: Although the provided research abstracts do not directly mention specific biomarkers for predicting this compound efficacy, one study highlights the correlation between ZEB1 expression and sensitivity to GPX4 inhibitors, including this compound []. Further investigation into the role of ZEB1 and other potential biomarkers could aid in identifying patients who would benefit most from this compound-based therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



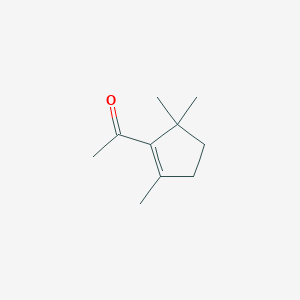
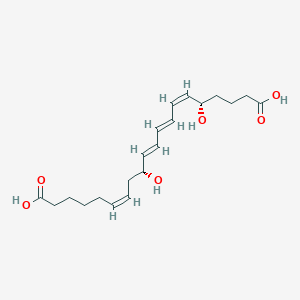
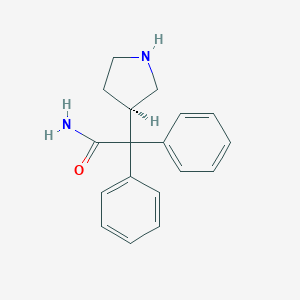
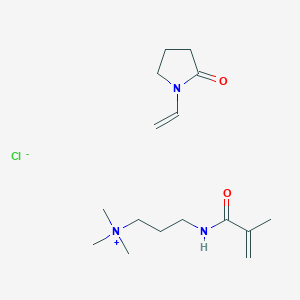
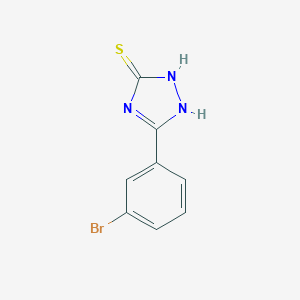


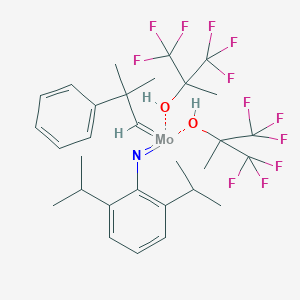
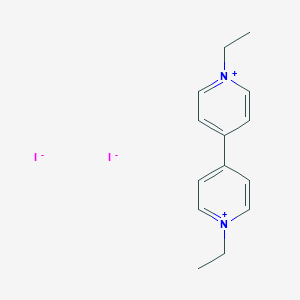
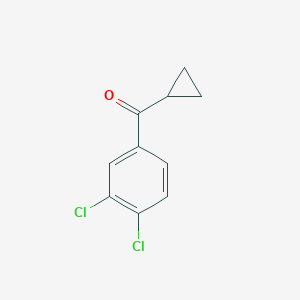

![sodium;2-[[(4R)-4-[(3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B162681.png)
